
GSK9311
Overview
Description
GSK9311 is a chemical compound known for its role as an inhibitor of the Bromodomain and PHD Finger-containing (BRPF) bromodomain. It is a less active analog of GSK6853 and is often used as a negative control in scientific studies. This compound exhibits inhibitory activity against BRPF1 and BRPF2, with pIC50 values of 6.0 and 4.3, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK9311 involves the preparation of a benzimidazolone analog. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the benzimidazolone core structure and subsequent functionalization to achieve the desired inhibitory activity .
Industrial Production Methods
Industrial production methods for this compound are not widely documentedThe production process likely involves standard organic synthesis techniques and purification methods to achieve high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
GSK9311 undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Oxidation and Reduction Reactions: Modifying the oxidation state of specific atoms within the compound.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Dimethyl Sulfoxide (DMSO): Used as a solvent for dissolving the compound.
Sodium Chloride (NaCl): Used in the preparation of saline solutions for various reactions
Major Products Formed
The major products formed from the reactions involving this compound are typically derivatives of the original compound, with modifications to specific functional groups to enhance or alter its inhibitory activity .
Scientific Research Applications
Cancer Therapy
GSK9311 has been investigated for its effects on cancer cell proliferation and apoptosis. In studies involving breast cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth, comparable to established anti-estrogen therapies. This effect was attributed to the blockade of cell cycle progression and induction of apoptotic pathways .
Table 1: Effects of this compound on Cancer Cell Lines
Cell Line | Treatment Concentration (µM) | % Cell Growth Inhibition | Apoptosis Induction |
---|---|---|---|
MCF-7 | 0.5 | 45% | Yes |
MDA-MB-231 | 1.0 | 60% | Yes |
KMS11 | 0.2 | 50% | Yes |
Epigenetic Modulation
This compound has been utilized as a tool in epigenetic research to explore the roles of bromodomain-containing proteins in gene regulation. Its application in combinatorial drug screening highlighted its ability to potentiate the effects of other anticancer agents by inhibiting off-target effects related to ABCG2, an efflux transporter associated with drug resistance .
Case Study: Combinatorial Drug Screening
In a study aimed at enhancing the efficacy of TAK-243, a UBA1 inhibitor, this compound was used as a negative control to assess off-target effects. The results indicated that while this compound did not significantly alter the activity of TAK-243 alone, its presence helped delineate the specific pathways involved in drug potentiation .
Mechanistic Insights
Research indicates that this compound's mechanism involves modulation of histone modifications and transcriptional regulation via bromodomain inhibition. This action can lead to alterations in gene expression profiles critical for cancer cell survival and proliferation.
Inflammatory Diseases
This compound is also being explored for its potential role in modulating inflammatory responses. Given that glycogen synthase kinase-3 (GSK-3) plays a pivotal role in inflammation, inhibitors like this compound could offer therapeutic avenues for conditions such as rheumatoid arthritis and neurodegenerative diseases .
Mechanism of Action
GSK9311 exerts its effects by inhibiting the BRPF bromodomain. The compound binds to the bromodomain, preventing its interaction with acetylated histones. This inhibition disrupts the normal function of the bromodomain in gene regulation and chromatin remodeling. The molecular targets of this compound include BRPF1 and BRPF2, with specific pathways involving the modulation of histone acetylation .
Comparison with Similar Compounds
Similar Compounds
GSK6853: A more active analog of GSK9311 with higher potency against BRPF1.
BET Bromodomain Inhibitor 3: Another bromodomain inhibitor used in research related to contraception, cancer, and heart disease
Uniqueness
This compound is unique in its role as a negative control for BRPF bromodomain inhibition studies. Its reduced potency compared to GSK6853 makes it valuable for distinguishing specific inhibitory effects in experimental settings .
Biological Activity
GSK9311 is a compound that has garnered attention in the field of epigenetics, particularly due to its role as a bromodomain inhibitor. This article explores the biological activity of this compound, detailing its mechanisms, effects on cellular processes, and its significance in cancer research.
Overview of this compound
This compound hydrochloride is primarily recognized as a negative control for the more potent bromodomain inhibitor GSK6853. It is classified as a less active analogue and is utilized mainly in experimental settings to validate findings associated with GSK6853's activity against bromodomain-containing proteins, specifically BRPF1 (Bromodomain and PHD Finger Containing 1) .
Bromodomains are protein modules that recognize acetylated lysine residues on histone proteins, playing a crucial role in the regulation of gene expression through chromatin remodeling. This compound functions by inhibiting the BRPF1 bromodomain, although its efficacy is significantly lower than that of GSK6853 .
The inhibition of BRPF1 has been shown to affect several key cellular functions:
- Cell Proliferation : Inhibition by bromodomain inhibitors can lead to reduced cell growth in various cancer cell lines, including estrogen receptor-positive breast cancer cells.
- Apoptosis : Compounds like GSK6853 induce significant apoptotic cell death, while this compound serves as a control to demonstrate the specificity of these effects .
- Gene Expression Regulation : The interaction between BRPF1 and estrogen receptor alpha (ERα) indicates that BRPF1 is essential for efficient estrogen signaling, which is critical in breast cancer biology .
Case Studies
A study investigating the effects of various bromodomain inhibitors on breast cancer cells highlighted the differential impacts of this compound compared to its more potent counterparts. The research demonstrated that:
- GSK6853 led to a dose-dependent inhibition of cell growth and significant induction of apoptosis in MCF-7 cells (a model for ER-positive breast cancer).
- This compound , used as a negative control, did not exhibit similar effects, reinforcing its role as a less effective inhibitor .
Data Table: Biological Activity Comparison
Compound | pIC50 Value | Effect on Cell Proliferation | Induction of Apoptosis | Gene Expression Impact |
---|---|---|---|---|
GSK6853 | Higher | Significant | High | Downregulation of ER target genes |
This compound | Lower | Minimal | None | No significant changes |
Implications for Cancer Therapy
The exploration of bromodomain inhibitors like this compound contributes to a broader understanding of epigenetic regulation in cancer. While this compound itself is not therapeutically potent, it serves as an important tool for researchers studying the role of BRPF1 in oncogenic processes. The insights gained from using such controls can lead to the development of more effective therapeutic strategies targeting epigenetic mechanisms.
Q & A
Basic Research Questions
Q. What is the role of GSK9311 in experimental pharmacology, and how should researchers validate its use as a negative control?
this compound is frequently employed as a negative control in studies investigating bromodomain inhibitors (e.g., GSK5959, GSK6853) due to its reduced activity . To validate its suitability, researchers must:
- Compare dose-response profiles : Establish baseline activity using assays like cell viability (MTT) or target-binding affinity.
- Verify chemical stability : Use HPLC and mass spectrometry to confirm structural integrity under experimental conditions .
- Replicate historical data : Cross-reference with prior studies where this compound demonstrated inertness in specific pathways (e.g., ERα signaling in breast cancer models) .
Q. What methodologies are recommended for characterizing the chemical purity and stability of this compound in preclinical studies?
Rigorous characterization requires:
- Chromatographic analysis : Employ HPLC with UV/Vis detection to quantify purity (e.g., ≥95%) and identify degradation products .
- Spectroscopic validation : Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure .
- Stability testing : Monitor compound integrity under varying temperatures and solvent conditions, documenting results in supplementary materials .
Q. How can researchers ensure reproducibility when using this compound in in vivo models?
Key steps include:
- Standardized formulation : Use consistent vehicle solutions (e.g., DMSO concentration ≤0.1%) to avoid solvent toxicity .
- Blinded administration : Implement randomization in control groups to minimize bias .
- Documentation : Publish detailed protocols for compound preparation, dosing, and animal handling in accordance with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
Advanced Research Questions
Q. What experimental design principles should guide the use of this compound in combination therapy studies?
- Synergy testing : Use Chou-Talalay assays to distinguish additive vs. synergistic effects when pairing this compound with active agents (e.g., afatinib in lung cancer) .
- Pharmacokinetic alignment : Match half-lives of co-administered drugs to ensure overlapping bioavailability windows .
- Control stratification : Include dual negative controls (this compound + vehicle) to isolate compound-specific effects .
Q. How should researchers design experiments to account for potential off-target effects of this compound?
- Multi-omics profiling : Conduct RNA-seq or proteomics to identify unintended pathway modulation .
- CRISPR screening : Validate specificity using gene-edited cell lines lacking the target bromodomain .
- Cross-species validation : Test this compound in multiple models (e.g., murine xenografts vs. human organoids) to rule out species-specific artifacts .
Q. What analytical strategies are recommended when encountering contradictory data between this compound and its active analogues in bromodomain inhibition studies?
- Dose-escalation reanalysis : Re-examine dose-response curves for non-linear effects or threshold phenomena .
- Binding kinetics : Use surface plasmon resonance (SPR) to compare on/off rates of this compound vs. active compounds .
- Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify contextual factors (e.g., cell type, assay conditions) influencing discrepancies .
Q. How can researchers optimize protocols for this compound in high-throughput screening (HTS) platforms?
- Miniaturization validation : Confirm assay robustness in 384-well formats using Z’-factor calculations .
- Automated QC : Integrate liquid handlers with real-time HPLC monitoring to ensure compound fidelity during screening .
- Data normalization : Use plate-level controls (e.g., DMSO-only wells) to correct for batch variability .
Q. Methodological Resources
- Literature Review : Leverage Google Scholar’s advanced search (e.g., "this compound" + "negative control" + "bromodomain") and citation tracking to identify foundational studies .
- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for publishing raw datasets and experimental metadata .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .
Properties
IUPAC Name |
N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-N-ethyl-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3/c1-6-28(23(30)17-9-7-8-10-22(17)32-5)20-13-18-19(27(4)24(31)26(18)3)14-21(20)29-12-11-25-15-16(29)2/h7-10,13-14,16,25H,6,11-12,15H2,1-5H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXIHQFRQPGCCR-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNCC3C)C(=O)C4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNC[C@H]3C)C(=O)C4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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